molecular formula C15H19N3O3 B050286 Imazethapyr CAS No. 81335-77-5

Imazethapyr

Cat. No. B050286
CAS RN: 81335-77-5
M. Wt: 289.33 g/mol
InChI Key: XVOKUMIPKHGGTN-UHFFFAOYSA-N
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Patent
US04861887

Procedure details

A mixture of 0.8 g of 2-{[(1-carbamoyl-1,2-dimethylpropyl)amino]methyl}-5-ethylnicotinic acid (2.7 mmol) and 0.56 g sodium acerate (6.8 mmol) in 10 mL acetic acid is warmed until homogeneous and cooled to room temperature. The solution is treated with 0.88 g bromine (5.45 mmol), and the reaction is stirred at 25° C. for 16 hours, then at 75° C. for three days. The reaction mixture is partitioned between CH2Cl2 and water, and the organic phase is dried and concentrated in vacuo. The residue is recrystallized from ethyl acetate-hexanes to afford 0.4 g of the title product having mp 172°-175° C.
Name
2-{[(1-carbamoyl-1,2-dimethylpropyl)amino]methyl}-5-ethylnicotinic acid
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]([NH:9][CH2:10][C:11]1[N:19]=[CH:18][C:17]([CH2:20][CH3:21])=[CH:16][C:12]=1[C:13]([OH:15])=[O:14])([CH3:8])[CH:5]([CH3:7])[CH3:6])(=[O:3])[NH2:2].[Na].BrBr>C(O)(=O)C>[CH2:20]([C:17]1[CH:18]=[N:19][C:11]([C:10]2[NH:2][C:1](=[O:3])[C:4]([CH:5]([CH3:7])[CH3:6])([CH3:8])[N:9]=2)=[C:12]([CH:16]=1)[C:13]([OH:15])=[O:14])[CH3:21] |^1:21|

Inputs

Step One
Name
2-{[(1-carbamoyl-1,2-dimethylpropyl)amino]methyl}-5-ethylnicotinic acid
Quantity
0.8 g
Type
reactant
Smiles
C(N)(=O)C(C(C)C)(C)NCC1=C(C(=O)O)C=C(C=N1)CC
Name
Quantity
0.56 g
Type
reactant
Smiles
[Na]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.88 g
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction is stirred at 25° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is warmed until homogeneous and
WAIT
Type
WAIT
Details
at 75° C. for three days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The reaction mixture is partitioned between CH2Cl2 and water
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from ethyl acetate-hexanes

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)C=1C=NC(=C(C(=O)O)C1)C=1NC(C(N1)(C)C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.